molecular formula C8H14O5 B14506322 (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid CAS No. 63934-43-0

(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid

Cat. No.: B14506322
CAS No.: 63934-43-0
M. Wt: 190.19 g/mol
InChI Key: PKQADOCNGUGNRC-GEMLJDPKSA-N
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Description

(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its furan ring system fused with a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diol intermediate, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid involves its interaction with specific molecular targets. These interactions can lead to changes in enzyme activity or receptor binding, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and bicyclic structures such as:

  • Furan-2-carboxylic acid
  • Tetrahydrofuran-2-carboxylic acid
  • 2,3-Dihydrofuran

Uniqueness

What sets (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid apart is its specific stereochemistry and the presence of both furan and tetrahydrofuran rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

63934-43-0

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid

InChI

InChI=1S/C6H10O3.C2H4O2/c7-6-2-4-8-5(6)1-3-9-6;1-2(3)4/h5,7H,1-4H2;1H3,(H,3,4)/t5-,6-;/m0./s1

InChI Key

PKQADOCNGUGNRC-GEMLJDPKSA-N

Isomeric SMILES

CC(=O)O.C1CO[C@@]2([C@H]1OCC2)O

Canonical SMILES

CC(=O)O.C1COC2(C1OCC2)O

Origin of Product

United States

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